N'-hydroxy-2-phenylmethoxyethanimidamide
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Overview
Description
N’-hydroxy-2-phenylmethoxyethanimidamide is a chemical compound with the molecular formula C8H10N2O. It is known for its applications in scientific research, particularly in the fields of chemistry and biology. This compound is often used in proteomics research and has a molecular weight of 150.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-phenylmethoxyethanimidamide typically involves the reaction of 2-phenylacetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired amidine compound .
Industrial Production Methods
Industrial production methods for N’-hydroxy-2-phenylmethoxyethanimidamide are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-phenylmethoxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-hydroxy-2-phenylmethoxyethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-phenylmethoxyethanimidamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of enzymes and other proteins. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-phenylethanimidamide
- N’-hydroxy-2-methoxy-2-phenylethanimidamide
- N’-hydroxy-2-phenoxyethanimidamide
Uniqueness
N’-hydroxy-2-phenylmethoxyethanimidamide is unique due to its specific structural features, which include a hydroxylamine moiety and a phenylmethoxy group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
N'-hydroxy-2-phenylmethoxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-9(11-12)7-13-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYAYNNQTNVPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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